Ceramide Kinase Inhibitor, K1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

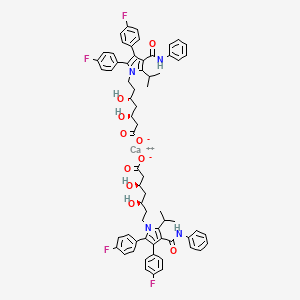

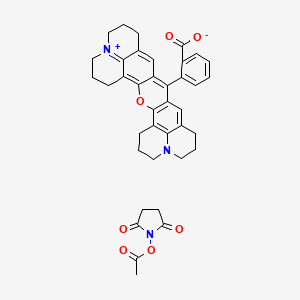

Ceramide Kinase Inhibitor, K1 is a cell-permeable tetracyclic quinone compound that acts as a specific, reversible, and non-competitive inhibitor of ceramide kinase activity. It has been shown to reduce cellular ceramide-1-phosphate synthesis and block ceramide kinase-mediated degranulation in various cell lines .

Métodos De Preparación

Ceramide Kinase Inhibitor, K1 is synthesized through a series of chemical reactions involving organic solvents such as methanol, acetone, chloroform, and ethyl acetate. The compound is obtained as a pale orange powder and is soluble in most organic solvents but insoluble in water . The molecular formula of this compound is C21H28O4 .

Análisis De Reacciones Químicas

Ceramide Kinase Inhibitor, K1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

Ceramide Kinase Inhibitor, K1 has several scientific research applications:

Chemistry: Used as a specific inhibitor in studies involving ceramide kinase activity.

Biology: Employed in cellular studies to understand the role of ceramide-1-phosphate in cell signaling and degranulation.

Medicine: Investigated for its potential therapeutic applications in diseases where ceramide kinase activity is implicated.

Industry: Utilized in the development of biochemical assays and as a research tool in various industrial applications

Mecanismo De Acción

Ceramide Kinase Inhibitor, K1 exerts its effects by specifically inhibiting ceramide kinase activity. It acts as a non-competitive inhibitor with an IC50 of approximately 5 µM. The compound reduces cellular ceramide-1-phosphate synthesis by 40% at concentrations of 20 µM or higher. It blocks ceramide kinase-mediated degranulation in both rat basophilic leukemia cell lines and murine bone marrow-derived mast cells .

Comparación Con Compuestos Similares

Ceramide Kinase Inhibitor, K1 is unique in its specific inhibition of ceramide kinase activity. Similar compounds include:

Sphingosine-1-phosphate (SPP): A bioactive lipid involved in various cellular functions, including cell proliferation and survival.

Sphingosine kinase inhibitors: Other inhibitors that target sphingosine kinase activity but may have different mechanisms of action and specificity.

This compound stands out due to its specific, reversible, and non-competitive inhibition of ceramide kinase, making it a valuable tool in scientific research .

Propiedades

IUPAC Name |

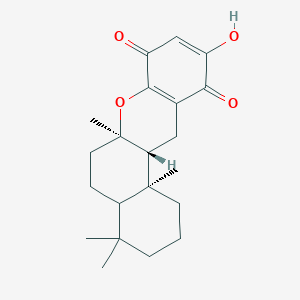

(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPISMQVWKUDLY-IUDNQCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)